Diaporthein B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diaporthein B is a natural product found in Eutypella, Peroneutypa scoparia, and Diaporthe with data available.

科学的研究の応用

Antitumor Activity

Diaporthein B has shown significant potential as an antitumor agent, particularly against colon cancer. Research indicates that DTB inhibits the proliferation and migration of human colon cancer cells, such as HCT116 and LOVO, while promoting apoptosis.

Antifungal Applications

This compound has also been studied for its antifungal properties, particularly against plant pathogens.

Fungicidal Activity

- Control of Apple Ring Rot : DTB has demonstrated efficacy as a novel fungicide for controlling apple ring rot caused by Neofabraea malicorticis. Laboratory assays showed that DTB effectively inhibits fungal growth, making it a valuable candidate for agricultural applications .

- Mechanism of Action : The antifungal activity of DTB is attributed to its ability to disrupt cellular processes in fungi, potentially affecting membrane integrity and metabolic functions .

Anti-inflammatory Properties

Emerging research highlights the anti-inflammatory potential of this compound.

- Inhibition of Nitric Oxide Production : In studies involving macrophages, DTB has been shown to inhibit lipopolysaccharide-induced nitric oxide production, suggesting its role in modulating inflammatory responses .

Data Summary

Case Studies

- Colon Cancer Research : A study demonstrated that treatment with this compound led to significant reductions in cell migration and clonogenic ability in HCT116 and LOVO cells. The findings suggest that DTB could be developed into a therapeutic agent for colon cancer due to its selective action on cancer cells without affecting normal epithelial cells .

- Agricultural Application : In trials aimed at controlling apple ring rot, this compound was applied to infected apples and resulted in notable reductions in fungal growth, showcasing its potential as an eco-friendly fungicide for agricultural use .

化学反応の分析

First Approach: Fragment Coupling and Carbonylative Stille Cross-Coupling

-

Key Steps :

-

Diastereoselective Fragment Coupling : A stereocontrolled coupling of two advanced intermediates to establish the tricyclic core .

-

Carbonylative Stille Cross-Coupling : A novel reaction converting a vinyl iodide to an α-hydroxyketone using Pd catalysis under CO atmosphere .

-

Tandem Aldol Cyclization–Deprotection : A cascade reaction forming the final ring system .

-

Reaction Conditions and Outcomes

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Fragment Coupling | Pd catalyst, ligand, base | High diastereoselectivity (>20:1 dr) |

| 2 | Carbonylative Stille Coupling | Pd(PPh₃)₄, CO gas, SnBu₃ | Direct α-hydroxyketone formation |

| 3 | Aldol Cyclization–Deprotection | Acidic or basic conditions | Ring closure with simultaneous TMS deprotection |

Second Approach: 1,4-Addition and Epoxidation–Ring Opening

-

Key Steps :

Reaction Conditions and Outcomes

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | 1,4-Addition | Silyloxyfuran, Lewis acid (e.g., BF₃·Et₂O) | High yield (85%) and stereocontrol |

| 2 | Epoxidation | mCPBA (meta-chloroperbenzoic acid) | Selective epoxide formation |

| 3 | Acid-Catalyzed Ring Opening | HCl, H₂O | Introduction of hydroxyl groups |

Late-Stage C–H Bond Oxidation

A critical challenge in this compound synthesis is the selective oxidation of C–H bonds in its tricyclic scaffold. The Herzon lab has pioneered a directed C–H oxidation strategy using transition-metal catalysts to install oxygen atoms at specific positions .

Oxidation Protocol

| Substrate | Catalyst System | Selectivity | Yield |

|---|---|---|---|

| Tricyclic intermediate | Fe(porphyrin), O₂ | Tertiary C–H > secondary C–H | 60–70% |

Key Mechanistic Insights

-

Carbonylative Stille Coupling : Mechanistic studies suggest oxidative addition of the vinyl iodide to Pd(0), followed by CO insertion and transmetallation with a hydroxymethylstannane .

-

Epoxidation Selectivity : DFT calculations indicate that steric effects dominate the preference for epoxidation at the less hindered double bond .

特性

分子式 |

C20H28O6 |

|---|---|

分子量 |

364.4 g/mol |

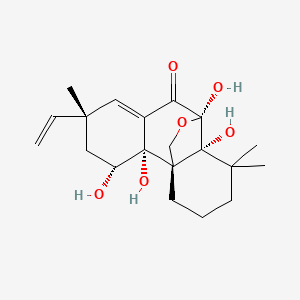

IUPAC名 |

(1S,2S,3R,5R,9R,10R)-5-ethenyl-2,3,9,10-tetrahydroxy-5,11,11-trimethyl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadec-6-en-8-one |

InChI |

InChI=1S/C20H28O6/c1-5-16(4)9-12-14(22)19(24)20(25)15(2,3)7-6-8-17(20,11-26-19)18(12,23)13(21)10-16/h5,9,13,21,23-25H,1,6-8,10-11H2,2-4H3/t13-,16-,17+,18+,19+,20-/m1/s1 |

InChIキー |

FVYIOIBMUVNZMQ-VCUCUUTFSA-N |

異性体SMILES |

C[C@@]1(C[C@H]([C@]2(C(=C1)C(=O)[C@]3([C@@]4([C@@]2(CCCC4(C)C)CO3)O)O)O)O)C=C |

正規SMILES |

CC1(CCCC23C1(C(C(=O)C4=CC(CC(C42O)O)(C)C=C)(OC3)O)O)C |

同義語 |

diaporthein B |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。